N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-2-{4-nitrophenyl}acetohydrazide
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Overview
Description
N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-2-{4-nitrophenyl}acetohydrazide is a hydrazone derivative that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by the presence of a pyrazole ring, a nitrophenyl group, and an acetohydrazide moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-2-{4-nitrophenyl}acetohydrazide typically involves the condensation reaction between 1,3-dimethyl-1H-pyrazole-4-carbaldehyde and 2-{4-nitrophenyl}acetohydrazide. This reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions, and in the presence of an acid catalyst like acetic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and catalysts, and implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-2-{4-nitrophenyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions can be facilitated by bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted hydrazones.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-2-{4-nitrophenyl}acetohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-2-{4-chlorophenyl}acetohydrazide
- N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-2-{4-methylphenyl}acetohydrazide
Uniqueness
N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-2-{4-nitrophenyl}acetohydrazide is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties.
Properties
Molecular Formula |
C14H15N5O3 |
---|---|
Molecular Weight |
301.3g/mol |
IUPAC Name |
N-[(E)-(1,3-dimethylpyrazol-4-yl)methylideneamino]-2-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C14H15N5O3/c1-10-12(9-18(2)17-10)8-15-16-14(20)7-11-3-5-13(6-4-11)19(21)22/h3-6,8-9H,7H2,1-2H3,(H,16,20)/b15-8+ |
InChI Key |
SGZKHIJRFAJTSU-OVCLIPMQSA-N |
Isomeric SMILES |
CC1=NN(C=C1/C=N/NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-])C |
SMILES |
CC1=NN(C=C1C=NNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-])C |
Canonical SMILES |
CC1=NN(C=C1C=NNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
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